molecular formula C15H18N6O2S2 B2919340 1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide CAS No. 2380078-80-6

1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2919340
CAS No.: 2380078-80-6
M. Wt: 378.47
InChI Key: CACUGCAEBXKYBN-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One common approach starts with the preparation of thieno[3,2-d]pyrimidine derivatives, which are then coupled with azetidine and pyrazole moieties. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings and heteroatoms allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but it often involves inhibition or activation of key enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is unique due to the combination of its heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3,5-trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S2/c1-9-14(10(2)20(3)18-9)25(22,23)19-11-6-21(7-11)15-13-12(4-5-24-13)16-8-17-15/h4-5,8,11,19H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACUGCAEBXKYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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